![molecular formula C19H15N7O4S B2766332 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 896678-81-2](/img/structure/B2766332.png)
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide
カタログ番号 B2766332
CAS番号:
896678-81-2
分子量: 437.43
InChIキー: DJXMTQHUDVPEMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines have been known for their wide range of pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction is usually carried out in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,375, 3,100 (2NH), and 1,701 (C=O). The 1H NMR spectrum shows signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions involving similar compounds are usually studied using colorimetric quantitative approaches for determining cell cytotoxicity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, they appear as a yellow solid with a melting point of 328–330 °C .科学的研究の応用
Novel Synthesis Applications
- Triazolopyrimidines have been synthesized through various chemical reactions, showcasing their versatility in chemical synthesis. For example, the reaction of 1,2-dihydro-2-thioxopyrimidin-4(3H)ones with certain chlorides yields triazolopyrimidines with potential for further chemical modifications (Hassaneen, Abdelhadi, & Abdallah, 2001).
Potential Anti-Asthma Agents
- Triazolopyrimidine derivatives have been identified as mediator release inhibitors, offering potential applications as antiasthma agents. Their synthesis involves reactions with arylamidines, highlighting their therapeutic research applications (Medwid et al., 1990).
Radioligand Imaging Applications
- Certain triazolopyrimidineacetamides are selective ligands for the translocator protein (18 kDa), crucial for imaging studies using positron emission tomography (PET). This application underscores the compound's role in medical imaging and neurological research (Dollé et al., 2008).
Insecticidal Research
- Triazolopyrimidine derivatives have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm, demonstrating the compound's potential in agricultural research and pest management (Fadda et al., 2017).
Antimicrobial and Anti-inflammatory Research
- Research on thienopyridine-fused triazolopyrimidinones revealed their potential as inhibitors against specific bacterial strains, contributing to the field of antimicrobial drug discovery. This highlights the compound's relevance in developing new antibiotics and studying bacterial resistance mechanisms (Sanad et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O4S/c1-30-15-8-6-13(7-9-15)25-18-17(23-24-25)19(21-11-20-18)31-10-16(27)22-12-2-4-14(5-3-12)26(28)29/h2-9,11H,10H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXMTQHUDVPEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochlor...
1609399-79-2; 82362-87-6


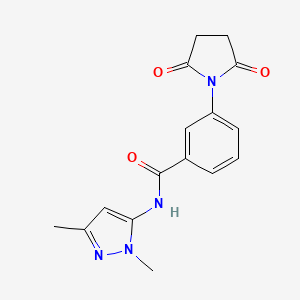
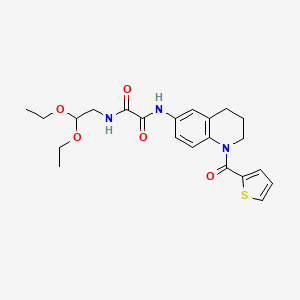
![2-(2-Methylphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2766255.png)
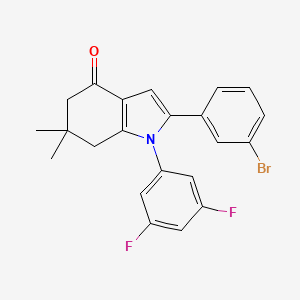
![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)
![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)
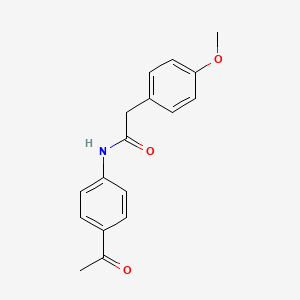
![N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2766266.png)
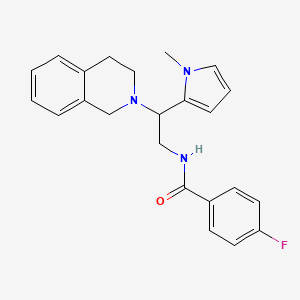
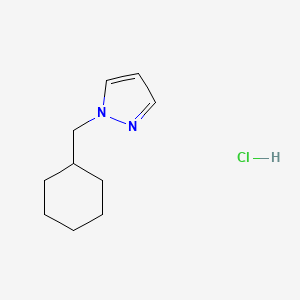
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2766271.png)